Dasabuvir sodium
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Overview
Description
Dasabuvir sodium is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with the Hepatitis C Virus (HCV). It is a non-nucleoside NS5B inhibitor that binds to the palm domain of NS5B and induces a conformational change, rendering the polymerase unable to elongate viral RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dasabuvir sodium is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the following steps:
Formation of the pyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinone core structure.
Substitution reactions: Various substitution reactions are carried out to introduce the necessary functional groups onto the core structure.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing advanced purification techniques to achieve high yields and purity. The process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dasabuvir sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Dasabuvir sodium has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral agents and their interactions with viral enzymes.
Biology: Researchers use this compound to investigate the replication mechanisms of HCV and to develop new antiviral strategies.
Medicine: The compound is a key component in combination therapies for treating chronic Hepatitis C, significantly improving patient outcomes.
Mechanism of Action
Dasabuvir sodium functions by specifically targeting the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the hepatitis C virus. By binding to an allosteric site on the NS5B polymerase, dasabuvir effectively inhibits the enzyme’s activity, thus preventing the synthesis of viral RNA. This inhibition leads to a decrease in viral replication and ultimately helps in eradicating the infection .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another NS5B inhibitor used in combination therapy for Hepatitis C.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir.
Ombitasvir: An NS5A inhibitor used in combination with dasabuvir, paritaprevir, and ritonavir.
Uniqueness
Dasabuvir sodium is unique due to its specific mechanism of action as a non-nucleoside NS5B inhibitor. Unlike nucleoside inhibitors, dasabuvir binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits the enzyme’s activity. This unique binding site and mechanism make dasabuvir an essential component of combination therapies for treating HCV genotype 1 infections .
Properties
CAS No. |
1132940-11-4 |
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Molecular Formula |
C26H26N3NaO5S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1 |
InChI Key |
XHGMJAKIIJSQMF-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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